![molecular formula C13H17N3O5S B4793851 1-(methylsulfonyl)-N-(4-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4793851.png)
1-(methylsulfonyl)-N-(4-nitrophenyl)-4-piperidinecarboxamide
Overview
Description
1-(methylsulfonyl)-N-(4-nitrophenyl)-4-piperidinecarboxamide, commonly known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNPA is a piperidinecarboxamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
MNPA acts by binding to the sigma-1 receptor and modulating its activity. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, cell survival, and synaptic plasticity. MNPA has been shown to enhance the activity of the sigma-1 receptor, leading to an increase in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. The compound has also been shown to inhibit the activity of voltage-gated sodium channels, leading to a decrease in the excitability of neurons.
Biochemical and Physiological Effects
MNPA has been shown to exhibit various biochemical and physiological effects, including analgesic, anti-inflammatory, and anticonvulsant properties. The compound has been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. MNPA has also been shown to reduce inflammation in animal models of acute and chronic inflammation. The compound has been shown to exhibit anticonvulsant properties in animal models of epilepsy and seizures.
Advantages and Limitations for Lab Experiments
MNPA has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. The compound has also been shown to be well-tolerated in animal models, with no significant adverse effects observed. However, MNPA has several limitations, including its low solubility in water and its potential for off-target effects. The compound also requires careful handling due to its toxicity.
Future Directions
There are several future directions for the research on MNPA, including the development of more potent and selective analogs of the compound. Further studies are needed to elucidate the precise mechanism of action of MNPA and its effects on various physiological processes. The potential therapeutic applications of MNPA in the treatment of various diseases, including neuropathic pain, depression, and anxiety disorders, should be investigated further. The safety and efficacy of MNPA in human trials should also be evaluated.
Scientific Research Applications
MNPA has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anticonvulsant agent. MNPA has also been investigated for its potential use in the treatment of neuropathic pain, depression, and anxiety disorders. The compound has been shown to exhibit a high affinity for the sigma-1 receptor, a protein that plays a crucial role in regulating various physiological processes.
properties
IUPAC Name |
1-methylsulfonyl-N-(4-nitrophenyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c1-22(20,21)15-8-6-10(7-9-15)13(17)14-11-2-4-12(5-3-11)16(18)19/h2-5,10H,6-9H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXSSIJARMHGPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.